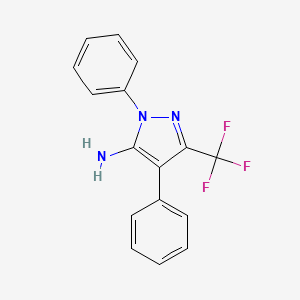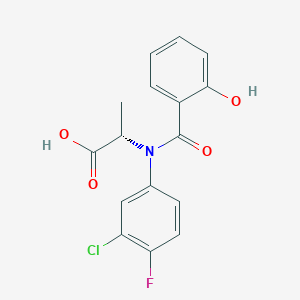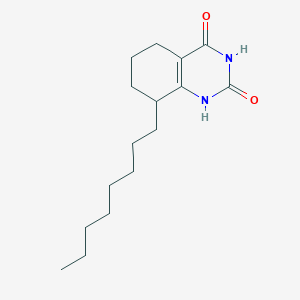
8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione typically involves the condensation of an appropriate octyl-substituted amine with a quinazoline precursor. Common reaction conditions may include:
Reagents: Octylamine, quinazoline precursor, catalysts (e.g., acids or bases)
Solvents: Organic solvents such as ethanol, methanol, or dichloromethane
Temperature: Reactions may be conducted at room temperature or under reflux conditions
Time: Reaction times can vary from a few hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include:
Continuous flow reactors: For efficient and consistent production
Purification techniques: Such as crystallization, distillation, or chromatography
Chemical Reactions Analysis
Types of Reactions
8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming quinazoline N-oxides
Reduction: Reduction of the quinazoline ring or side chain modifications
Substitution: Nucleophilic or electrophilic substitution reactions on the quinazoline ring or the octyl side chain
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, alkylating agents, nucleophiles
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Substituted quinazoline derivatives
Scientific Research Applications
8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Potential use as a probe or inhibitor in biological studies
Medicine: Investigation of its pharmacological properties and potential therapeutic applications
Industry: Use in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of 8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Modulating their activity
Interference with cellular pathways: Affecting cell signaling or metabolism
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Such as 2,4-diaminoquinazoline, 4-anilinoquinazoline
Octyl-substituted compounds: Such as octylamine, octylbenzene
Uniqueness
8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is unique due to its specific combination of the quinazoline core and the octyl side chain, which may confer distinct chemical and biological properties.
Properties
CAS No. |
63532-58-1 |
|---|---|
Molecular Formula |
C16H26N2O2 |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
8-octyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C16H26N2O2/c1-2-3-4-5-6-7-9-12-10-8-11-13-14(12)17-16(20)18-15(13)19/h12H,2-11H2,1H3,(H2,17,18,19,20) |
InChI Key |
DDTRODBMTBBKGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCCC2=C1NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


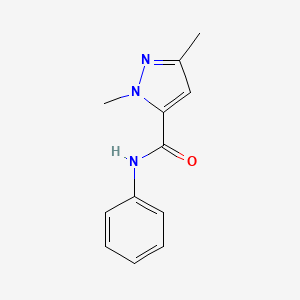
![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)
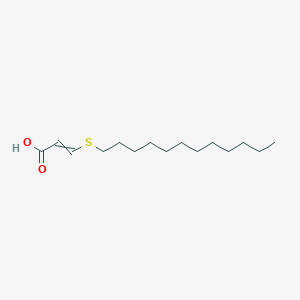
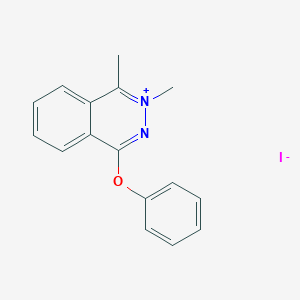

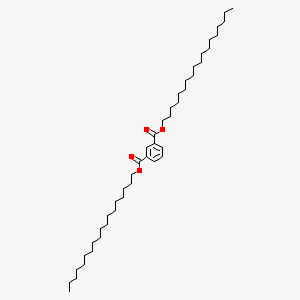

![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)
![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)
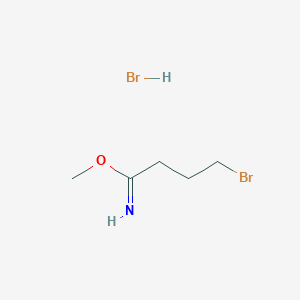
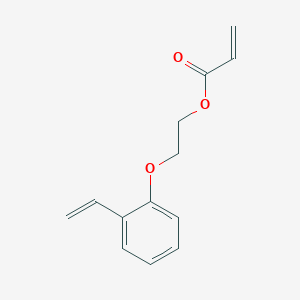
![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
